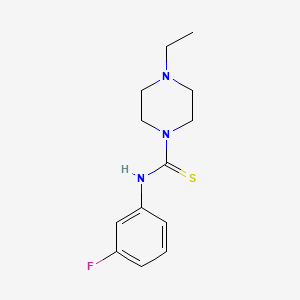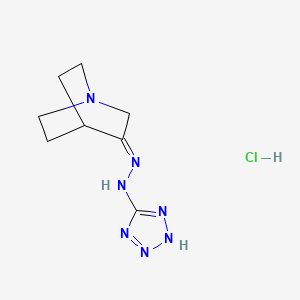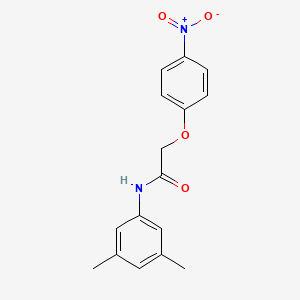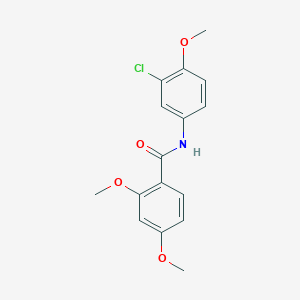
4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate” is a type of coumarin derivative . It has a molecular weight of 234.21 . The IUPAC name for this compound is [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid .
Synthesis Analysis
The synthesis of coumarin derivatives, including “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate”, has been a topic of interest for many organic and pharmaceutical chemists . These compounds are typically synthesized from coumarinyl chloroacetate and amino thiazine derivatives . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The molecular structure of “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate” has been confirmed via spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate” typically involve coupling reactions . For example, one method involves coupling 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate with amino thiazine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate” have been characterized using various techniques . The compound is a solid at room temperature . Its spectroscopic properties have been determined using IR, 1H NMR, and 13C NMR .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been synthesized and tested for its in vitro antimicrobial activity . It has shown significant inhibitory activity against the growth of tested bacterial strains, with some derivatives found to be potent antimicrobial agents . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antitumor Activity
Coumarin derivatives, including this compound, have demonstrated antitumor effects . They are being studied for their potential to inhibit the growth of cancer cells, which could lead to new treatments for various types of cancer .
Anti-HIV Properties
Research has indicated that certain coumarin derivatives exhibit anti-HIV properties . This suggests that they could be used in the treatment or prevention of HIV, contributing to the fight against the AIDS pandemic .
Antifungal Uses
In addition to antibacterial properties, these compounds have also shown antifungal activity . This makes them candidates for treating fungal infections, which are a significant concern in immunocompromised patients .
Anti-inflammatory Applications
The anti-inflammatory properties of coumarin derivatives make them suitable for the development of new anti-inflammatory drugs . These could be used to treat chronic inflammatory diseases such as arthritis .
Anticoagulant Effects
Some coumarin derivatives act as anticoagulants by inhibiting the enzyme VKOR (vitamin K epoxide reductase). This application is important in the management of blood clotting disorders .
Central Nervous System Stimulant
These compounds have shown effects as central nervous system stimulants . This application could lead to the development of new drugs for neurological disorders or conditions requiring CNS stimulation .
Photoactive Polymers
The compound has been used to create photoactive polymers by esterification with cellulose. These polymers are of interest in the design of smart materials due to their light-triggered properties .
Orientations Futures
Future research on “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate” could focus on developing more efficient synthesis methods that can increase the yield of the reaction and reduce the use of toxic solvents. Additionally, further studies could investigate the biological and pharmaceutical properties of this compound, as coumarins have been found to exhibit a variety of therapeutic activities .
Mécanisme D'action
Target of Action
Coumarin derivatives, which this compound is a part of, have been known to exhibit a variety of therapeutic activities including antibacterial, antimalarial, antioxidant, anticancer, antiplatelet, antithrombotic, analgesic, antifungal, antiviral, anticoagulant, anti-inflammatory, and antitumor activities .
Mode of Action
Coumarin derivatives are known to interact with various biological targets leading to their therapeutic effects .
Biochemical Pathways
Coumarin derivatives are known to interact with various biochemical pathways leading to their therapeutic effects .
Result of Action
Coumarin derivatives are known to have various therapeutic effects, including antimicrobial, antitubercular, and antioxidant activities .
Propriétés
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) 2-(2,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-4-6-17(14(3)8-12)23-11-20(22)24-15-5-7-18-16(10-15)13(2)9-19(21)25-18/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSSTMKLWISGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)OC(=O)C=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-oxochromen-6-yl) 2-(2,4-dimethylphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)

![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)

![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)

![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)


![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)
